Calculated Lipophilicity (cLogP) Differentiation of 1-Pentyl-2-propyl-1H-benzimidazole vs. 2-Propylbenzimidazole
1-Pentyl-2-propyl-1H-benzimidazole exhibits substantially higher calculated lipophilicity than its N1-unsubstituted comparator, 2-propylbenzimidazole, due to the additional n-pentyl chain at the N1 position [1]. This difference is critical for blood-brain barrier penetration and cellular uptake in phenotypic screening. The calculated logP (cLogP) for 1-pentyl-2-propyl-1H-benzimidazole is approximately 4.9, whereas 2-propylbenzimidazole has a cLogP of approximately 2.5 [1]. The ~2.4 log unit increase corresponds to a predicted ~250-fold increase in octanol-water partition coefficient, dramatically altering distribution behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.9 (1-pentyl-2-propyl-1H-benzimidazole, free base) |
| Comparator Or Baseline | 2-Propylbenzimidazole: cLogP ≈ 2.5 |
| Quantified Difference | ΔcLogP ≈ 2.4 log units; ~250-fold higher predicted partition coefficient |
| Conditions | Calculated using Molinspiration / ChemAxon algorithms; free base forms compared |
Why This Matters
This lipophilicity differential is the primary selection criterion when the compound is intended as a membrane-permeable scaffold; a simpler 2-alkylbenzimidazole would not achieve equivalent cellular penetration.
- [1] Molinspiration Cheminformatics. cLogP predictions for 1-pentyl-2-propyl-1H-benzimidazole and 2-propylbenzimidazole. Accessed via Molinspiration Property Calculator, 2026. View Source
